N,N-Bis(2-oxopropyl)prop-2-enamide

Description

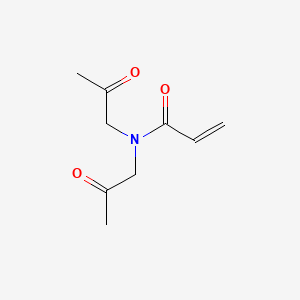

N,N-Bis(2-oxopropyl)prop-2-enamide is an acrylamide derivative featuring two 2-oxopropyl groups attached to the nitrogen atom. The 2-oxopropyl group is a reactive moiety that may influence metabolic pathways, carcinogenicity, and chemical reactivity.

Properties

CAS No. |

77173-78-5 |

|---|---|

Molecular Formula |

C9H13NO3 |

Molecular Weight |

183.20 g/mol |

IUPAC Name |

N,N-bis(2-oxopropyl)prop-2-enamide |

InChI |

InChI=1S/C9H13NO3/c1-4-9(13)10(5-7(2)11)6-8(3)12/h4H,1,5-6H2,2-3H3 |

InChI Key |

UXCHKDIVKLAJLN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CN(CC(=O)C)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-oxopropyl)prop-2-enamide typically involves the reaction of acrylamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of acrylamide with acetone in the presence of a catalyst such as sulfuric acid or copper(I) chloride. The reaction proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-oxopropyl)prop-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: N,N-Bis(2-oxopropyl)prop-2-enamide is used as a crosslinking agent in the synthesis of polyacrylamide gels, which are widely used in electrophoresis and chromatography .

Biology: In biological research, the compound is used to create hydrogels for cell culture and tissue engineering applications. These hydrogels provide a three-dimensional scaffold that supports cell growth and differentiation .

Industry: In industrial applications, this compound is used in the production of adhesives, coatings, and superabsorbent polymers. These materials have a wide range of uses, from construction to personal care products .

Mechanism of Action

The mechanism of action of N,N-Bis(2-oxopropyl)prop-2-enamide involves its ability to form crosslinked networks through polymerization reactions. The compound can react with other monomers or polymers to create three-dimensional structures that enhance the mechanical and chemical properties of the resulting materials . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the other reactants.

Comparison with Similar Compounds

Structural and Functional Group Analysis

N-Nitrosobis(2-oxopropyl)amine (BOP)

- Structure : Contains a nitrosamine group linked to two 2-oxopropyl chains.

- Key Properties: Carcinogenicity: A potent pancreatic carcinogen in Syrian hamsters, inducing ductular adenomas/adenocarcinomas (80% incidence after single dose) . Metabolism: Metabolized to methylating agents (e.g., 7-methylguanine in DNA), contributing to genotoxicity .

N-Nitrosomethyl(2-oxopropyl)amine (MOP)

- Structure : Methyl-substituted analog of BOP.

- Key Properties: Enhanced Potency: Lower doses required for pancreatic tumor induction (93% incidence at 3.5 mg/kg weekly) compared to BOP . Broader Tumor Spectrum: Causes nasal cavity tumors (40–100% incidence), unlike BOP .

N,N-Bis(2,3-epoxypropyl)aniline

- Structure : Features epoxypropyl groups instead of 2-oxopropyl.

- Hazards: Classified under GHS for skin/eye irritation and carcinogenicity (similar to nitrosamines) .

N-(2,2-Dimethoxyethyl)prop-2-enamide

- Structure : Prop-2-enamide group with dimethoxyethyl substituent.

- Key Properties: Applications: Likely used in specialty polymers; industrial production involves GMP-compliant facilities . Safety: Limited data, but acrylamide derivatives generally require careful handling due to neurotoxicity .

Comparative Data Table

Mechanistic and Metabolic Insights

- BOP vs. MOP: Methylation in MOP enhances DNA alkylation efficiency, explaining its higher carcinogenic potency .

- Role of 2-Oxopropyl Group : This moiety facilitates metabolic activation into reactive intermediates, as seen in BOP’s conversion to methylating agents .

- Acrylamide Derivatives : The prop-2-enamide group in this compound may undergo Michael addition reactions, contributing to polymer formation or cellular toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.